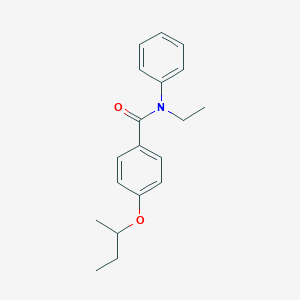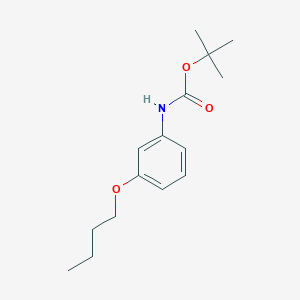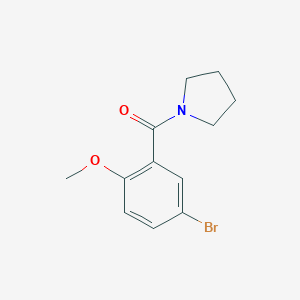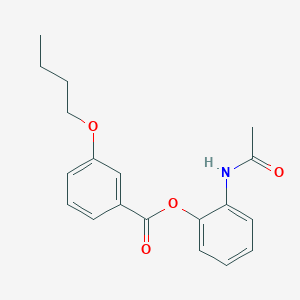![molecular formula C19H20N2O4 B250470 Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate, also known as MIACB, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, biochemistry, and biotechnology. MIACB is a complex organic compound that is synthesized using a multi-step process, and its unique structure allows it to interact with biological systems in a specific way, making it an important tool for researchers in understanding various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate is complex and involves several pathways. Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate has been found to inhibit the activity of certain proteins involved in cell signaling pathways, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate has been shown to exhibit significant biochemical and physiological effects, including the inhibition of enzyme activity and changes in gene expression. Additionally, Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate has been found to exhibit antitumor activity, making it a potential candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate is its ability to selectively inhibit the activity of certain enzymes and proteins, making it a useful tool for studying enzyme kinetics and structure-function relationships. However, one limitation of Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for the study of Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate, including the development of new cancer therapies based on its antitumor activity. Additionally, further research is needed to fully understand the mechanism of action of Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate and its potential applications in other areas of scientific research, such as biochemistry and biotechnology.
Synthesemethoden
The synthesis of Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate involves several steps, including the reaction of aniline with isopropyl chloroformate to form N-isopropyl carbamate, which is then reacted with p-nitrobenzoyl chloride to form N-(p-nitrobenzoyl)-N'-isopropyl carbamide. This intermediate compound is then reacted with methyl 4-aminobenzoate to form Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate has been extensively studied for its potential applications in various areas of scientific research, including medicine, biochemistry, and biotechnology. Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate has been found to exhibit significant antitumor activity, making it a potential candidate for the development of new cancer therapies. Additionally, Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying enzyme kinetics and structure-function relationships.
Eigenschaften
Molekularformel |
C19H20N2O4 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
methyl 4-[[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)20-18(23)15-5-4-6-16(11-15)21-17(22)13-7-9-14(10-8-13)19(24)25-3/h4-12H,1-3H3,(H,20,23)(H,21,22) |
InChI-Schlüssel |
SDJKRSFPWRGUOZ-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
Kanonische SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250387.png)
![2-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250388.png)
![4-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250389.png)
![4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250391.png)

![N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)

![N-[2-(3-phenylpropoxy)phenyl]-2-furamide](/img/structure/B250400.png)
![ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B250402.png)
![4-ethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250403.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)


![N-cyclohexyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250409.png)